molecular formula C7H7BrMgS B100981 4-Thioanisolemagnesium bromide CAS No. 18620-04-7

4-Thioanisolemagnesium bromide

Cat. No.: B100981
CAS No.: 18620-04-7
M. Wt: 227.41 g/mol
InChI Key: RIHHDNYCTKOKAZ-UHFFFAOYSA-M
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Description

4-Thioanisolemagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis for the formation of carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and has the molecular formula C7H7BrMgS .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Thioanisolemagnesium bromide is synthesized through the reaction of 4-bromothioanisole with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

4-Bromothioanisole+Magnesium4-Thioanisolemagnesium bromide\text{4-Bromothioanisole} + \text{Magnesium} \rightarrow \text{this compound} 4-Bromothioanisole+Magnesium→4-Thioanisolemagnesium bromide

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions: 4-Thioanisolemagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. Some common reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Coupling Reactions: Participates in coupling reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Conditions: Typically carried out in anhydrous THF under an inert atmosphere.

Major Products:

Scientific Research Applications

Chemistry: 4-Thioanisolemagnesium bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. It plays a crucial role in the preparation of compounds with potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • 2-Thienylmagnesium bromide
  • 3-Methyl-2-thienylmagnesium bromide
  • 4-Ethylphenylmagnesium bromide

Comparison: 4-Thioanisolemagnesium bromide is unique due to the presence of the thioether group, which can influence its reactivity and selectivity in certain reactions. Compared to other Grignard reagents, it offers distinct advantages in the synthesis of sulfur-containing compounds and can be used to introduce thioether functionalities into organic molecules .

Properties

IUPAC Name

magnesium;methylsulfanylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHHDNYCTKOKAZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMgS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-04-7
Record name 4-Thioanisolemagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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